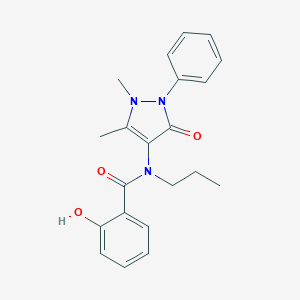
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine, also known as PTM or TMA-2, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among the research community due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine is not fully understood. However, it is believed to work by binding to and activating the serotonin 5-HT2A receptor. This activation leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to altered mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, one of the limitations of using 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine is that it is a psychoactive drug and can have effects on behavior and cognition, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine. One area of research is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the study of the role of the dopamine D2 receptor in the effects of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine, as this receptor has also been found to be involved in the regulation of mood and cognition. Finally, the development of new techniques for the study of the effects of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine on the central nervous system, such as brain imaging and electrophysiology, could provide new insights into its mechanism of action.
Synthesemethoden
The synthesis of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine is a complex process that involves several steps. The starting material for the synthesis is 3,4,5-trimethoxybenzaldehyde, which is reacted with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 3,4,5-trimethoxyphenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride. The resulting compound is then reacted with pyrrolidine and piperidine to form 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine has been widely used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine has also been found to have affinity for other receptors such as the dopamine D2 receptor and the adrenergic alpha-1 receptor.
Eigenschaften
Produktname |
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine |
|---|---|
Molekularformel |
C19H30N2O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
4-pyrrolidin-1-yl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-12-15(13-18(23-2)19(17)24-3)14-20-10-6-16(7-11-20)21-8-4-5-9-21/h12-13,16H,4-11,14H2,1-3H3 |
InChI-Schlüssel |
PMLFZOLDPVOCIM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)
